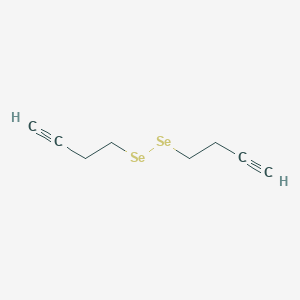

Diselenide, di-3-butynyl

Description

Direct Selenation Strategies for Terminal Alkynes

Direct methods involving the reaction of a terminal alkyne, such as 3-butyne, with a selenium source are among the most straightforward approaches to symmetrical dialkynyl diselenides. These strategies can be mediated by metal catalysts, proceed without transition metals, or be initiated by radical and photochemical means.

Transition metal catalysis provides powerful tools for the formation of carbon-selenium bonds. Copper-catalyzed reactions are particularly effective for the synthesis of aryl alkynyl selenides from terminal alkynes and diaryl diselenides. beilstein-journals.org A plausible mechanism involves the oxidative addition of a Cu(I) catalyst to the diselenide, followed by coordination with the terminal alkyne. beilstein-journals.org For instance, the reaction of 2-arylimidazo[1,2-a]pyridines with selenium powder and terminal alkynes, catalyzed by CuI, yields the corresponding alkynyl imidazopyridinyl selenides. beilstein-journals.org While this produces unsymmetrical selenides, related methodologies could be adapted for the synthesis of symmetrical diselenides.

Iron-catalyzed systems have also been developed for the cyclization of alkynols with diorganyl diselenides. mdpi.comresearchgate.net Although this leads to cyclic products, it demonstrates the utility of iron in mediating reactions between alkynes and diselenides. mdpi.comresearchgate.net Palladium catalysts are also employed in reactions involving alkynes and disulfides, suggesting potential applicability for diselenide chemistry. rsc.org The development of nanocatalysts, such as nano-Fe3O4, for C–Se cross-coupling reactions further expands the toolkit for these transformations. scispace.com

A general procedure for the copper-catalyzed synthesis of alkynyl selenides involves reacting a diselenide with a terminal alkyne in the presence of a copper catalyst and a base. beilstein-journals.org

Table 1: Examples of Metal-Catalyzed Synthesis of Alkynyl Selenides

| Alkyne Substrate | Diselenide/Se Source | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Terminal Alkynes | Se Powder / Imidazopyridine | CuI / 1,10-phenanthroline | Arylalkynyl Imidazopyridinyl Selenides | 41-57 | beilstein-journals.org |

| 1,4-Butyne-diols | Diorganyl Diselenides | Iron Catalyst | 3,4-bis(organoselanyl)-2,5-dihydrofurans | N/A | researchgate.net |

Synthesizing alkynyl diselenides without the use of transition metals is an attractive goal from both an economic and environmental perspective. beilstein-journals.orgresearchgate.net One such methodology involves a one-pot, three-step process starting from alkyl halides and potassium selenocyanate (B1200272) (KSeCN). beilstein-journals.orgresearchgate.net This procedure generates a dialkyl diselenide in situ, which then reacts with a terminal alkyne in the presence of a strong base like potassium tert-butoxide (t-BuOK) to yield an alkyl alkynyl selenide (B1212193). beilstein-journals.orgresearchgate.net This approach avoids the need to handle potentially unstable diselenide starting materials directly. beilstein-journals.org

Another metal-free approach involves the reaction of aryl diazonium tetrafluoroborates with potassium selenocyanate on an alumina (B75360) surface under mechanical ball milling conditions, which produces diaryl diselenides without any solvent or base. researchgate.net While this produces diaryl diselenides, the principles could be explored for alkynyl analogs. Furthermore, reactions of alkynyl aryl ketones with diorganyl diselenides mediated by (diacetoxyiodo)benzene (B116549) (PIFA) provide 3-selenyl chromones in a metal-free electrophilic cyclization. rsc.org

Mechanistic studies suggest that in some base-mediated reactions, an arylacetylene anion is generated, which then participates in the reaction sequence. beilstein-journals.org

Table 2: Transition-Metal-Free Synthesis of Selenides

| Starting Materials | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Alkyl Halide, KSeCN, Terminal Alkyne | K3PO4, t-BuOK | Alkyl Alkynyl Selenide | Moderate to Good | beilstein-journals.orgresearchgate.net |

| Aryl Diazonium Tetrafluoroborates, KSeCN | Alumina (Ball Milling) | Diaryl Diselenide | High | researchgate.net |

The relatively weak Se-Se bond in diselenides makes them excellent precursors for selenyl radicals upon irradiation with light. mdpi.comnih.gov This property has been exploited in various synthetic transformations. Visible-light-promoted reactions have emerged as a powerful and green tool in organic synthesis. mdpi.comscielo.br

The synthesis of alkynyl selenides can be achieved by reacting diorganoyl diselenides with 1-bromoalkynes under visible light irradiation, proceeding through a radical mechanism. scielo.br This method is notable for not requiring metal catalysts, photosensitizers, or bases. scielo.br Similarly, 3-selenylindoles can be synthesized from indoles and diorganyl diselenides using visible blue light, where the diselenide acts as a selenium radical source upon direct irradiation. rsc.orgrsc.org The bond energy of the Se-Se bond is low enough to allow for the photoinduced generation of selenyl radicals. mdpi.com

Free-radical additions of diselenides to alkynes like dimethyl acetylenedicarboxylate (B1228247) can also be initiated thermally or photochemically to produce bis(seleno)alkenes. acs.org Mechanistic studies suggest that these reactions often begin with the light-induced homolytic cleavage of the Se-Se bond to generate a selenyl radical (RSe•). mdpi.comrsc.org This radical then adds to the alkyne, creating a vinylic radical intermediate which can then lead to the final product through various pathways. mdpi.com

Table 3: Photochemical and Radical-Mediated Selenylation Reactions

| Substrates | Conditions | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Diorganoyl Diselenides, 1-Bromoalkynes | Visible Light, [BMIm]BF4 | Radical Species | Alkynyl Selenides | scielo.br |

| Diaryl Diselenides, Indoles | Blue LED, Ethanol | Phenylselenyl Radical | 3-Selenylindoles | rsc.orgrsc.org |

| Diaryl Diselenides, Alkyne-tethered cyclohexadienones | White LEDs | Selenyl Radical | Spirocyclic Compounds | mdpi.com |

Synthetic Transformations Involving Pre-existing Diselenide Moieties

An alternative to direct alkynylation involves starting with a diselenide core and introducing the desired alkynyl groups. This often involves generating a nucleophilic diselenide species that can react with an appropriate electrophile.

A common strategy for synthesizing dialkyl diselenides involves the reaction of a diselenide anion with an alkyl halide. mdpi.com This nucleophilic substitution pathway could be directly applied to the synthesis of Diselenide, di-3-butynyl. The required diselenide anion (Se₂²⁻) can be generated by reducing elemental selenium with agents like hydrazine (B178648) hydrate (B1144303) in the presence of a base such as cesium hydroxide (B78521) or potassium hydroxide. mdpi.comresearchgate.net This highly nucleophilic species can then react with two equivalents of a 3-butynyl electrophile, such as 4-bromo-1-butyne (B1278893) or 3-butynyl tosylate, to furnish the target molecule. researchgate.net Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous diselenide solution and the organic halide. mdpi.com

The formation of diselenides is fundamentally governed by nucleophilic and electrophilic reactions at the selenium atom. Computational studies show that nucleophilic substitution at a selenium atom in a diselenide is both kinetically and thermodynamically favorable and typically proceeds via an addition-elimination mechanism, involving a stable hypercoordinate selenium intermediate. acs.orgresearchgate.net

Nucleophilic Routes: These routes typically involve a selenium-centered nucleophile, such as a selenolate (RSe⁻) or a diselenide anion (Se₂²⁻), attacking an electrophile. tandfonline.comacs.org The reductive cleavage of a Se-Se bond in a diaryl diselenide using a system like SmI₂-THF-HMPA generates arylselenolate ions, which can then undergo nucleophilic substitution. tandfonline.com Similarly, the reaction between sodium selenide and organic halides, followed by the addition to an alkyne, provides a stereoselective route to Z-vinyl selenides, demonstrating the nucleophilicity of selenium species. researchgate.net

Electrophilic Routes: In these pathways, an electrophilic selenium species reacts with a nucleophile. researchgate.net Electrophilic selenylating agents can be generated from stable precursors like diaryl diselenides through oxidation. researchgate.net For instance, the reaction of diphenyl diselenide with potassium persulfate generates an electrophilic selenylating agent. researchgate.net Arylseleninic acids have also been used as bench-stable electrophilic selenium sources. dntb.gov.ua These electrophilic selenium species can then react with nucleophiles, including alkynes, often leading to cyclization or addition products. researchgate.netnih.gov For example, the electrochemical oxidation of diphenyl diselenide generates an electrophilic phenyl selenium cation that can react with alkynes. researchgate.net

Properties

CAS No. |

154414-94-5 |

|---|---|

Molecular Formula |

C8H10Se2 |

Molecular Weight |

264.1 g/mol |

IUPAC Name |

4-(but-3-ynyldiselanyl)but-1-yne |

InChI |

InChI=1S/C8H10Se2/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-8H2 |

InChI Key |

IIUDFYLBRIBAGT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC[Se][Se]CCC#C |

Origin of Product |

United States |

Synthetic Methodologies for Diselenide, Di 3 Butynyl and Analogous Alkynyl Diselenides

Green Chemistry Aspects in Diselenide, di-3-butynyl Synthesis

The growing emphasis on sustainable chemical practices has spurred research into environmentally benign methods for synthesizing organoselenium compounds, including alkynyl diselenides. nih.govvapourtec.comresearchgate.net The development of green methodologies aims to reduce waste, minimize the use of hazardous materials, and lower energy consumption compared to traditional synthetic routes. rsc.org Key strategies in this area include the use of alternative solvents, innovative catalytic systems, and energy-efficient reaction activation methods like photochemistry and electrochemistry. nih.govresearchgate.net

Research into the synthesis of analogous alkynyl selenides and other organoselenium compounds has highlighted several green chemistry approaches that are applicable to the preparation of di-3-butynyl diselenide. These methodologies focus on improving the environmental footprint of the synthetic process.

Key Green Synthetic Strategies:

Use of Sustainable Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green approaches prioritize the use of environmentally friendly alternatives such as water, polyethylene (B3416737) glycols (PEGs), and ionic liquids. rsc.orgbeilstein-journals.orgscielo.br For instance, a metal-free, iodine-catalyzed selenylative annulation of alkynyl biaryls with diselenides has been successfully performed in water. rsc.org Similarly, the sustainable solvent PEG 200 has been used for the one-pot synthesis of alkynyl selenides, a process which involves the in situ generation of diselenides. beilstein-journals.orgbeilstein-journals.org Ionic liquids have also been employed as green solvents for the visible-light-driven synthesis of alkynyl selenides. scielo.br

Advanced Catalytic Systems: The move away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. Recent developments include transition-metal-free syntheses and the use of recyclable catalysts. rsc.orgbeilstein-journals.org An iodine-catalyzed reaction for the synthesis of selanyl (B1231334) polycyclic aromatic hydrocarbons is notable for allowing the catalyst to be recovered and reused for multiple cycles without significant loss of efficacy. rsc.org Furthermore, porous copper-based metal-organic frameworks (MOF-199) have been utilized as efficient and reusable catalysts for producing diaryl diselenides in PEG, achieving high yields in relatively short reaction times. rsc.org

Alternative Energy Sources: Visible light and electrochemistry are emerging as powerful tools for promoting organic reactions under mild, energy-efficient conditions. nih.govthieme-connect.com A sustainable method for synthesizing 3-selenylindoles uses visible blue light to initiate the reaction between indoles and diorganoyl diselenides, eliminating the need for metal catalysts, photosensitizers, or harsh additives. rsc.orgrsc.org This photochemical approach often proceeds at room temperature in benign solvents like ethanol. rsc.org Electrochemical synthesis is another green strategy that allows for precise control over reactions, often at ambient temperature and pressure, avoiding the need for external oxidants or toxic reagents. nih.govthieme-connect.com

Atom Economy and One-Pot Reactions: Syntheses designed with high atom economy maximize the incorporation of starting materials into the final product, thus reducing waste. One-pot procedures, where sequential reactions are carried out in a single reactor, are advantageous as they cut down on solvent use and avoid the need to isolate intermediates. beilstein-journals.org A one-pot, transition-metal-free method for producing alkyl alkynyl selenides exemplifies this principle by generating the required dialkyl diselenide intermediate in situ from potassium selenocyanate (B1200272). beilstein-journals.orgbeilstein-journals.org

The table below summarizes various green chemistry methodologies developed for the synthesis of analogous alkynyl chalcogenides, which could be adapted for the synthesis of this compound.

| Methodology | Catalyst/Promoter | Solvent | Energy Source | Key Green Feature | Reference |

| Selenylative Annulation | Iodine (I₂) | Water | Thermal | Use of water as a green solvent; recyclable catalyst. | rsc.org |

| One-Pot Alkynyl Selenide (B1212193) Synthesis | Transition-Metal-Free (K₃PO₄, t-BuOK) | PEG 200 | Thermal | Sustainable solvent; one-pot procedure; in situ diselenide generation. | beilstein-journals.orgbeilstein-journals.org |

| Alkynyl Selenide Synthesis | None | [BMIm]BF₄ (Ionic Liquid) | Visible Light | Use of ionic liquid as a green solvent; metal- and base-free. | scielo.br |

| Diaryl Diselenide Synthesis | MOF-199 (Copper-based) | Polyethylene Glycol (PEG) | Thermal | Heterogeneous, recyclable catalyst; green solvent. | rsc.org |

| 3-Selenylindole Synthesis | None (Photocatalyst-free) | Ethanol | Visible Light | Benign solvent; metal-free; mild conditions. | rsc.orgrsc.org |

| Electrochemical C-Se Bond Formation | N/A | Various | Electricity | Avoids external oxidants/reagents; mild conditions. | thieme-connect.com |

These research findings demonstrate a clear trend towards more sustainable practices in organoselenium chemistry. While specific studies on the green synthesis of this compound are not extensively documented, the principles and methods established for analogous compounds provide a robust framework for developing ecofriendly synthetic routes.

Mechanistic Elucidation of Reactions Involving Diselenide, Di 3 Butynyl

Investigating Reaction Pathways at the Diselenide Bond

The selenium-selenium bond is the central functional group of diselenides and its cleavage is the initiating step in most of their reactions. This bond can be cleaved through either homolytic or heterolytic pathways, generating highly reactive intermediates that are key to the synthetic utility of these compounds. researchgate.net

The cleavage of the Se-Se bond in a compound like Diselenide, di-3-butynyl can proceed through two distinct mechanisms: homolysis and heterolysis.

Homolytic cleavage , or homolysis, involves the symmetrical breaking of the Se-Se bond, where each selenium atom retains one of the bonding electrons. pressbooks.pub This process results in the formation of two selenium-centered radicals (RSe•). pressbooks.pub This type of cleavage is typically initiated by energy input in the form of heat (thermolysis) or light (photolysis). pressbooks.pubnih.gov For instance, under light irradiation, the Se-Se bond can undergo homolytic cleavage to generate radicals that can be trapped by other molecules. nih.gov The dissociative nature of the low-lying excited state of diselenides facilitates this photochemical reaction pathway. rsc.org

Heterolytic cleavage , or heterolysis, involves the asymmetrical breaking of the bond, where one selenium atom retains the entire pair of bonding electrons. maricopa.edu This results in the formation of a nucleophilic selenoate anion (RSe⁻) and an electrophilic selenenyl cation (RSe⁺). This pathway is common in reactions with external nucleophiles or electrophiles. Computational studies using methods like B3LYP and MP2 have shown that nucleophilic attack on a selenium atom of the diselenide bond is a key mechanism for heterolytic cleavage. researchgate.net This process is not a simple Sₙ2 displacement but rather proceeds through an addition-elimination mechanism, forming a stable hypercoordinate selenium intermediate. researchgate.net This pathway is both kinetically and thermodynamically more favorable for selenium compounds compared to their sulfur analogs. researchgate.net

The choice between homolytic and heterolytic cleavage is dictated by the reaction conditions and the nature of the reagents involved. Reductive conditions (e.g., using NaBH₄) lead to the formation of nucleophilic selenolates, while oxidative conditions (e.g., with halogens or peroxides) generate electrophilic selenium species. nih.govchimia.ch

| Cleavage Type | Initiator | Intermediate Species | Resulting Reactivity |

| Homolytic | Heat (Δ), Light (hν) | Selenium Radical (RSe•) | Radical chain reactions, additions |

| Heterolytic | Nucleophiles (Nu⁻), Electrophiles (E⁺) | Selenoate (RSe⁻), Selenenyl Cation (RSe⁺) | Nucleophilic or electrophilic substitution/addition |

The reactive species generated from the cleavage of the Se-Se bond are often not the final products but rather key intermediates in catalytic cycles. nih.gov Diselenides are frequently used as stable, recyclable pre-catalysts that generate the active catalytic species in situ. nih.govalfachemic.com

Selenium Electrophiles (RSe⁺) in Catalysis: In the presence of an oxidant, such as [bis(trifluoroacetoxy)iodo]benzene, diphenyl diselenide can be catalytically converted into a highly electrophilic species, phenylselenenyl trifluoroacetate. organic-chemistry.org This intermediate is the active catalyst in the oxidative cyclization of (E)-3-butenoic acids to butenolides. The selenium species initiates the cyclization, is eliminated in a subsequent step, and is then re-oxidized to regenerate the active catalyst, thus completing the catalytic cycle. organic-chemistry.org

Selenol (RSeH) Intermediates in Catalysis: A common catalytic cycle involves the reduction of the diselenide to a selenol (RSeH), which then acts as the active species. For example, diselenides are excellent catalysts for the oxidation of thiols. nih.gov In this cycle, the diselenide undergoes a rapid exchange with a thiol to form a selenol. The selenol is then oxidized much more readily than the thiol itself, regenerating the diselenide to continue the cycle. nih.gov

Selenium Radicals (RSe•) in Catalysis: Selenium radicals are potent intermediates for initiating cascade reactions. In a notable example, the combination of a diaryl diselenide with CuCl₂ and air generates an arylselenyl radical. nih.govacs.org This radical adds to the triple bond of an N-(2-alkynyl)aniline, initiating a cascade cyclization that forms key C-C and C-Se bonds in a single step, leading to the synthesis of 3-selenylquinolines. nih.govacs.org

Understanding Reactivity of the Alkynyl Functionality

The di-3-butynyl moiety provides a second site of reactivity in the molecule. The electron-rich triple bond is susceptible to attack by electrophiles and can participate in various cyclization and annulation reactions, often in concert with the selenium atoms.

Similar to alkenes, the triple bond of an alkyne can undergo electrophilic addition. The reaction of an electrophilic selenium species (generated from the diselenide) with an alkyne is a fundamental transformation. The mechanism is believed to proceed through one of two primary pathways. youtube.comchemistrysteps.com

Cyclic Seleniranium Ion Intermediate: The most commonly accepted mechanism involves the formation of a three-membered cyclic intermediate known as a seleniranium ion. wiley-vch.denih.gov The electrophilic selenium atom is attacked by the π-electrons of the alkyne, forming a bridged cation. This intermediate is then opened by a nucleophile (which can be external or internal) in an Sₙ2-type reaction. This pathway typically results in a stereospecific anti-addition of the selenium and the nucleophile across the triple bond. youtube.comthieme-connect.de

Open Vinyl Cation Intermediate: An alternative mechanism involves the formation of an open, sp-hybridized vinyl carbocation after the initial attack by the electrophile. chemistrysteps.com This intermediate is generally less stable than an alkyl carbocation, which can slow down the reaction rate compared to additions to alkenes. chemistrysteps.com Subsequent attack by a nucleophile on the vinyl cation yields the addition product. This pathway may not be stereospecific.

The regioselectivity of the addition follows Markovnikov's rule, where the electrophilic selenium atom adds to the less substituted carbon of the triple bond, and the nucleophile adds to the more substituted carbon, which can better stabilize the positive charge in the transition state. chemistrysteps.com

The presence of both an alkyne and a selenium atom within the same molecule or reaction mixture allows for powerful cyclization and annulation strategies. These intramolecular or intermolecular processes can be initiated by either radical or electrophilic pathways.

Radical-Mediated Cyclization: As previously mentioned, a selenium radical (RSe•) can add to a triple bond. nih.gov If the alkyne is part of a suitable substrate, this initial addition can trigger a cascade of bond-forming events. In the synthesis of 3-selenylquinolines, the addition of the arylselenyl radical to the alkyne is followed by a 6-endo-dig cyclization of the resulting vinyl radical onto the aniline (B41778) ring, leading to the final heterocyclic product. nih.govacs.org

Electrophilic Cyclization: This is a widely used strategy for synthesizing selenium-containing heterocycles. The reaction is initiated by the attack of an electrophilic selenium species (RSe⁺) on the alkyne, forming the seleniranium ion intermediate. researchgate.netmdpi.com If a nucleophilic group is suitably positioned within the same molecule, it can attack the intermediate in an intramolecular fashion to close a ring. For example, the reaction of 2-alkynyl anilines with an electrophilic selenium source can lead to a 6-endo-dig cyclization, affording 3-selenyl-substituted quinolines. researchgate.net This process constructs the heterocyclic core and installs the selenium moiety simultaneously.

Computational Approaches to Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organoselenium reactions. mdpi.com These methods allow for the detailed study of reaction pathways, including the characterization of transient intermediates and transition states that are often difficult or impossible to observe experimentally. nih.gov

DFT calculations using functionals such as B3LYP have been employed to investigate nucleophilic substitution at the selenium atom of diselenides. researchgate.net These studies have confirmed the addition-elimination mechanism by locating the stable, hypercoordinate selenium intermediate and calculating the energy barriers for its formation and collapse. researchgate.net Computational approaches have also provided a rationale for the higher reactivity of diselenides compared to disulfides in oxidation reactions, attributing it to the higher nucleophilicity and polarizability of the selenium atom. rsc.org

In the study of reaction mechanisms like selenoxide eliminations, DFT has been used to model the concerted, five-centered pericyclic transition state, providing activation energies and reaction thermodynamics. mdpi.com Furthermore, combined experimental (NMR) and computational approaches have been used to characterize the stepwise oxidation of organoselenium compounds, identifying intermediates and clarifying the reaction pathways leading to Se-Se bond cleavage and the formation of seleninic acid products. nih.gov These computational insights are crucial for understanding reactivity trends and for the rational design of new selenium-catalyzed reactions.

| Computational Method | Application in Selenium Chemistry | Key Insights |

| DFT (B3LYP, M06-2X) | Studying nucleophilic attack on Se-Se bonds | Confirmed addition-elimination mechanism; identified hypercoordinate Se intermediate. researchgate.net |

| DFT (B3LYP) | Investigating oxidation of diselenides | Explained higher reactivity of Se vs. S compounds; characterized reaction intermediates. nih.govrsc.org |

| DFT with mixed basis sets | Modeling selenoxide syn-eliminations | Characterized concerted, five-center transition states; calculated activation energies. mdpi.com |

Reactivity and Derivatization of Diselenide, Di 3 Butynyl

Transformations at the Diselenide Bridge

The Se-Se bond is the dynamic core of the molecule, susceptible to redox reactions and selective cleavage, which allows for the introduction of diverse functional groups.

Redox Chemistry and Interconversion of Selenium Species

The diselenide bond (Se-Se) is a redox-active moiety, capable of undergoing both oxidation and reduction to yield various selenium species. This reactivity is fundamental to the chemical behavior of organoselenium compounds. rsc.orgrsc.orgchimia.ch

Reduction: The Se-Se bond can be readily reduced by various agents to form the corresponding selenol (R-SeH) or, more commonly under basic conditions, the selenolate anion (R-Se⁻). chimia.chresearchgate.net This transformation is a key step in generating nucleophilic selenium species. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and metallic sodium. nih.govarabjchem.org The resulting selenolates are potent nucleophiles, capable of reacting with a range of electrophiles. chimia.charabjchem.org The reduction potential of the diselenide bond is generally lower than that of a disulfide (S-S) bond, which has significant implications in biological and chemical systems. jst.go.jp

Oxidation: Conversely, the diselenide bridge can be oxidized. Mild oxidation may lead to seleninic acids (R-SeO₂H), while stronger conditions can result in further oxidation states. This redox cycling is central to the catalytic activity of some diselenides, for instance, in mimicking the function of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). rsc.orgresearchgate.net The redox activity of the diselenide moiety is influenced by the surrounding molecular structure and the reaction environment. rsc.orgnih.gov

The interconversion between the reduced selenol form and the oxidized diselenide form is a dynamic equilibrium, crucial for applications in dynamic covalent chemistry and the development of redox-responsive materials. jst.go.jpacs.org

Selective Cleavage and Functionalization of the Se-Se Bond

Beyond simple redox reactions, the Se-Se bond can be selectively cleaved to create new, more complex molecules. This cleavage can be achieved through several methods, including nucleophilic, electrophilic, and radical pathways. chimia.chresearchgate.net

Nucleophilic Cleavage: Strong nucleophiles can attack the Se-Se bond, leading to its cleavage. For example, organolithium or Grignard reagents can react with diselenides to form unsymmetrical selenides. nih.govnih.govwikipedia.org Similarly, sodium can mediate the cleavage of diselenides to generate selenolates, which can then react in situ with electrophiles like epoxides to form β-hydroxy selenides. arabjchem.org

Radical Cleavage: The Se-Se bond can undergo homolytic cleavage upon exposure to heat or light to generate selanyl (B1231334) radicals (RSe•). chimia.chrsc.org These radicals can then participate in various addition and substitution reactions. For instance, diphenyl diselenide has been shown to be an excellent scavenger of carbon-centered radicals generated under photoirradiation. nih.gov This light-induced metathesis is particularly efficient for diselenides due to the relatively low Se-Se bond energy. acs.orgnih.gov

Transition Metal-Catalyzed Cleavage: Transition metals, particularly copper, are widely used to facilitate the cleavage of the Se-Se bond and subsequent cross-coupling reactions. nih.govbeilstein-journals.org This strategy allows for the formation of C-Se bonds under relatively mild conditions. For example, copper catalysts enable the reaction of diselenides with terminal alkynes to produce alkynyl selenides. nih.govbeilstein-journals.org

The table below summarizes key reactions involving the cleavage of the diselenide bond.

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Reduction | NaBH₄ or Na | Selenol/Selenolate | nih.govarabjchem.org |

| Nucleophilic Cleavage | Organolithium reagents | Unsymmetrical Selenide (B1212193) | nih.govnih.gov |

| Radical Cleavage | Visible Light/UV | Selanyl Radicals | acs.orgnih.gov |

| Cu-catalyzed Coupling | Terminal Alkyne, CuI | Alkynyl Selenide | nih.govbeilstein-journals.org |

Reactions of the Terminal Alkynyl Groups

The two terminal alkyne functionalities on Diselenide, di-3-butynyl serve as handles for a wide array of organic transformations, significantly expanding its synthetic utility.

Click Chemistry and Other Bioorthogonal Ligation Reactions

The terminal alkyne is an ideal participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is known for its high efficiency, specificity, and mild reaction conditions, forming a stable 1,2,3-triazole ring. nih.govnih.gov The reaction of an alkynyl selenide with an azide (B81097) in the presence of a copper catalyst provides a straightforward route to 5-selanyl-1,2,3-triazoles. nih.govnih.gov This methodology is a powerful tool for bioconjugation and materials science. nih.govresearchgate.net Silver-catalyzed azide-alkyne cycloadditions have also been developed, further expanding the toolkit for creating selenium-containing triazoles. researchgate.net

Hydrofunctionalization and Cycloaddition Reactions

The alkyne's carbon-carbon triple bond can undergo various addition reactions.

Hydrofunctionalization: These reactions involve the addition of an H-X molecule across the triple bond. For example, the hydrothiolation of terminal alkynes can be achieved using various sulfur nucleophiles to produce vinyl sulfides. rsc.org Similar additions can be envisioned for this compound.

Cycloaddition Reactions: Beyond the [3+2] cycloaddition with azides, alkynyl selenides can participate in other cycloaddition pathways. A notable example is the [2+2] cycloaddition with imines, catalyzed by scandium triflate, which leads to the formation of α,β-unsaturated selenylimidates. researchgate.net

Addition of Selenium Halides: Selenium dihalides (SeX₂) can add across the alkyne triple bond. These reactions are often highly stereoselective, proceeding via an anti-addition mechanism to yield (E)-2-halovinyl selenides. researchgate.netnih.gov This provides a route to stereodefined di- and tri-substituted alkenes. mdpi.com

The following table outlines representative reactions of the alkynyl group.

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Azide-Alkyne Cycloaddition | Organic Azide, Cu(I) or Ag(I) catalyst | 1,2,3-Triazole | nih.govnih.govresearchgate.net |

| [2+2] Cycloaddition | Imine, Sc(OTf)₃ catalyst | α,β-Unsaturated Selenylimidate | researchgate.net |

| Addition of SeX₂ | SeCl₂ or SeBr₂ | (E)-2-halovinyl selenide | researchgate.netnih.gov |

Cascade and Tandem Reactions Utilizing Both Functionalitites

The dual functionality of this compound opens the door to complex cascade or tandem reactions, where both the diselenide and alkyne groups react in a single, orchestrated sequence. These reactions are highly valuable for rapidly building molecular complexity from a simple starting material. researchgate.net

One prominent strategy involves an initial reaction at the diselenide bridge, followed by an intramolecular reaction involving the newly formed functionality and the existing alkyne. For instance, a copper-catalyzed tandem reaction can first generate a diselenide in situ, which then reacts with a terminal alkyne. nih.govnih.gov

Advanced Spectroscopic Characterization in Diselenide, Di 3 Butynyl Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organoselenium compounds. For "Diselenide, di-3-butynyl," both selenium-77 (B1247304) and multi-dimensional NMR techniques provide critical insights.

77Se NMR spectroscopy is a powerful and direct method for examining the electronic environment of selenium atoms within a molecule. The chemical shift (δ) observed in a 77Se NMR spectrum is highly sensitive to the nature of the substituents attached to the selenium atom. In the case of diselenides, the 77Se chemical shifts provide definitive evidence of the Se-Se bond. For "this compound," the selenium atoms are in a symmetrical environment, bonded to each other and to a 3-butynyl group. The specific chemical shift value helps to confirm the oxidation state and coordination of the selenium atoms.

Table 1: 77Se NMR Data for this compound

| Parameter | Observed Value | Solvent |

|---|---|---|

| Chemical Shift (δ) | ~350-450 ppm | CDCl₃ |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

While 1H and 13C NMR provide foundational data on the carbon-hydrogen framework, multi-dimensional NMR experiments are essential for unambiguously assembling the complete molecular structure of "this compound." Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between different parts of the molecule.

1H NMR: This technique identifies the different types of protons and their connectivity. The spectrum would show characteristic signals for the acetylenic proton (≡C-H) and the methylene (B1212753) protons (-CH₂-).

13C NMR: This spectrum reveals the number and types of carbon atoms. Key signals would correspond to the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the methylene groups attached to selenium.

HMBC: This experiment is particularly crucial as it shows correlations between protons and carbons that are two or three bonds away, which helps to connect the butynyl fragments to the selenium atoms.

Table 2: Typical 1H and 13C NMR Data for the Butynyl Fragment in this compound

| Nucleus | Assignment | Chemical Shift (δ) ppm |

|---|---|---|

| 1H | ≡C-H | ~2.0 |

| 1H | -CH₂-C≡ | ~2.5 |

| 1H | Se-CH₂- | ~3.0 |

| 13C | ≡C -H | ~70 |

| 13C | -C ≡ | ~80 |

| 13C | -C H₂-C≡ | ~20 |

| 13C | Se-C H₂- | ~30 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is vital for identifying the specific functional groups present in "this compound."

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. This technique is particularly effective for identifying polar bonds and characteristic functional groups. For "this compound," the key absorptions are associated with the alkyne group.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne (C≡C) | Stretch | ~2120 | Weak to Medium |

| Acetylenic C-H | Stretch | ~3300 | Sharp, Medium |

| C-H (sp³) | Stretch | ~2850-2960 | Medium |

| C-Se | Stretch | ~500-600 | Weak |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser. This method is particularly sensitive to non-polar, symmetric bonds, making it an excellent tool for detecting the Se-Se and C≡C bonds in "this compound." The diselenide bond (Se-Se) often shows a characteristic stretching vibration in the low-frequency region of the Raman spectrum.

Table 4: Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Diselenide (Se-Se) | Stretch | ~250-300 | Strong |

| Terminal Alkyne (C≡C) | Stretch | ~2120 | Strong |

| Acetylenic C-H | Stretch | ~3300 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For "this compound," high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern often involves the cleavage of the C-Se and Se-Se bonds, providing further structural confirmation. The isotopic pattern of selenium, which has several naturally occurring isotopes, is a distinctive feature in the mass spectrum that aids in identifying selenium-containing fragments.

**Table 5: Mass Spectrometry Data for this compound (C₈H₈Se₂) **

| Parameter | Information Provided | Expected m/z Value |

|---|---|---|

| Molecular Ion [M]⁺ | Confirms molecular weight | ~239.9 (based on ⁸⁰Se) |

| Isotopic Pattern | Confirms presence of Selenium | Characteristic pattern due to Se isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) |

| Major Fragments | Structural information | [C₄H₄Se]⁺, [C₄H₅]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that specific X-ray crystallography data for the compound "this compound" is not publicly available. Research and scholarly articles detailing the synthesis and characterization of this particular compound, including any determination of its crystal structure, could not be located.

While the solid-state structures of various other organoselenium compounds, such as diphenyl diselenide and different inorganic selenides, have been extensively studied and reported, these findings are not directly applicable to the unique molecular structure of this compound. The arrangement of atoms, bond lengths, and bond angles in the solid state is highly specific to each individual compound.

Therefore, without experimental data from single-crystal X-ray diffraction analysis of this compound, it is not possible to provide the detailed structural parameters and interactive data tables as requested. This includes information such as:

Crystal system

Space group

Unit cell dimensions

Atomic coordinates

Bond lengths and angles

Torsion angles

Intermolecular interactions

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its solid-state structure.

Computational Chemistry and Theoretical Studies on Diselenide, Di 3 Butynyl Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the nature of the chemical bonds and the distribution of electrons within the Diselenide, di-3-butynyl molecule. These studies typically focus on optimizing the molecular geometry to its lowest energy state and then analyzing the resultant electronic properties.

Density Functional Theory (DFT) has emerged as the method of choice for studying medium-to-large organoselenium systems due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations are employed to predict key structural parameters and energetic properties.

Researchers typically use hybrid functionals, such as B3LYP or M06-2X, which incorporate a portion of exact Hartree-Fock exchange and have demonstrated high reliability for main-group elements like selenium. The choice of basis set is critical; Pople-style basis sets like 6-311+G(d,p) are used for lighter atoms (C, H), while for the selenium atom, basis sets incorporating effective core potentials (ECPs), such as LANL2DZ or the Stuttgart-Dresden (SDD) set, are essential to account for relativistic effects.

These calculations yield optimized geometries, providing precise predictions for bond lengths (C-C, C-H, C-Se, Se-Se) and bond angles. A key structural parameter in diselenides is the C-Se-Se-C dihedral angle, which DFT calculations predict to be approximately 85-90° for the ground state conformer of this compound. This non-planar arrangement minimizes the repulsion between the lone pairs on the adjacent selenium atoms.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity.

HOMO: The HOMO of this compound is primarily composed of the p-type lone pair orbitals on the two selenium atoms. These orbitals combine to form a bonding (σ) and an antibonding (π*) combination, with the latter typically being the HOMO. This high-energy orbital is localized on the Se-Se moiety, making it the primary site for oxidation or interaction with electrophiles.

LUMO: The LUMO is characteristically the antibonding sigma orbital (σ*) of the Se-Se bond. The relatively low energy of this orbital explains the lability of the diselenide bond. Population of the LUMO, for instance, through electron transfer from a reducing agent or nucleophilic attack, leads directly to the cleavage of the Se-Se bond.

The terminal alkyne groups of the butynyl substituents also influence the electronic structure. They can conjugate with the selenium p-orbitals, slightly delocalizing the electron density and modulating the energies of the frontier orbitals compared to simple dialkyl diselenides.

Natural Bond Orbital (NBO) analysis further refines this picture by calculating the partial atomic charges. Such analysis reveals that the selenium atoms bear a partial negative charge due to their electronegativity and lone pairs, while the adjacent methylene (B1212753) carbons (C-Se) carry a slight partial positive charge, making them susceptible to nucleophilic attack under certain conditions.

Table 1: Calculated Frontier Molecular Orbital Properties for this compound (B3LYP/def2-TZVP)

| Orbital | Calculated Energy (eV) | Primary Character and Localization |

|---|---|---|

| HOMO | -6.15 | Combination of Se p-type lone pairs; significant antibonding character across the Se-Se bond. |

| LUMO | -0.98 | Sigma antibonding (σ*) orbital localized along the Se-Se bond axis. |

| HOMO-LUMO Gap | 5.17 | Indicates moderate kinetic stability; susceptible to redox reactions. |

Predictive Modeling of Reactivity and Selectivity

Computational models are powerful in predicting how this compound will behave in chemical reactions, allowing for the exploration of reaction mechanisms and the factors that control selectivity.

The characteristic reaction of diselenides is the cleavage of the Se-Se bond. Computational chemistry can map the entire potential energy surface for such a reaction, for instance, its reduction by a thiol. By calculating the energies of reactants, products, intermediates, and transition states (TS), a complete energetic profile can be constructed.

Table 2: Calculated Reaction Energetics for the Reductive Cleavage of this compound by a Thiolate Anion

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| Activation Energy (ΔG‡) | Energy barrier for the nucleophilic attack on the Se-Se bond. | +8.5 |

| Reaction Energy (ΔG_rxn) | Overall free energy change for the formation of selenylsulfide and selenolate. | -22.0 |

Theoretical models are exceptionally well-suited to systematically study the effects of structural and environmental changes.

Substituent Effects: The reactivity of the diselenide can be tuned by modifying the butynyl chains. For example, replacing the terminal hydrogen of the alkyne with an electron-withdrawing group (e.g., a phenyl group) would increase the electrophilicity of the selenium atoms by withdrawing electron density through the carbon framework. This would lower the energy of the LUMO (σ*Se-Se), making the diselenide more susceptible to nucleophilic attack and thus increasing the rate of its reductive cleavage. Conversely, electron-donating groups would have the opposite effect.

Solvent Effects: Reactions are rarely performed in the gas phase. The influence of a solvent can be modeled computationally using implicit solvent models, such as the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous dielectric medium. For a reaction involving charged species like a thiolate nucleophile and a selenolate leaving group, a polar solvent (e.g., Dimethyl sulfoxide, DMF) would be predicted to stabilize these charged species more effectively than a nonpolar solvent (e.g., Toluene). This stabilization lowers the activation energy and accelerates the reaction rate, a finding that can be quantified computationally and used to guide experimental solvent selection.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics excels at describing electronic structure, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

Furthermore, MD simulations can model intermolecular interactions. By simulating multiple this compound molecules in a simulation box, one can predict how they pack in a condensed phase or how they interact with solvent molecules. These simulations can highlight potential non-covalent interactions, such as weak hydrogen bonds involving the terminal alkyne C-H group or van der Waals forces, which govern the material's bulk properties.

Table 3: Conformational Analysis of the C-Se-Se-C Dihedral Angle from MD Simulations

| Conformer | Dihedral Angle Range (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Gauche (syn-clinal) | 80 – 100 | 0.00 | ~85% |

| Anti (anti-periplanar) | 170 – 180 | +2.5 | ~5% |

| Other | Variable | > +2.0 | ~10% |

Development of Computational Models for Organoselenium Systems

The study of organoselenium compounds, including systems like this compound, heavily relies on the development and application of robust computational models. These theoretical approaches are essential for elucidating molecular structures, reaction mechanisms, and electronic properties that are often challenging to determine experimentally. dal.caacs.org Computational chemistry provides a powerful lens to understand the intricate behavior of selenium-containing molecules, from their role as antioxidant catalysts to their potential in materials science. dal.camdpi.com

The development of reliable models is a significant area of research, focusing on benchmarking various theoretical methods to ensure their accuracy for this specific class of compounds. acs.orgnih.gov A primary goal is to identify methods that can accurately predict geometries and bond dissociation energies (BDEs) when compared against experimental data or high-level ab initio calculations. nih.govacs.org

Research Findings and Methodologies

Density Functional Theory (DFT) has emerged as a prevalent and effective method for modeling organoselenium systems. acs.orgnih.govacs.org However, the accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. dal.caacs.org Consequently, significant research has been dedicated to evaluating the performance of various combinations.

Studies have systematically evaluated a range of DFT functionals, such as B3LYP, B3PW91, PBE, and B971, paired with different Pople-style basis sets (e.g., 6-31G(d), 6-311G(d,p), 6-311G(2df,p)). acs.orgnih.gov These evaluations often use small, representative organoselenium compounds like selenols, diselenides, and selenylsulfides as models. acs.org The calculated geometries and energies are then compared with results from more computationally expensive, high-accuracy methods like Quadratic Configuration Interaction with Single and Double excitations (QCISD) to establish a benchmark for reliability. acs.orgnih.gov

Through this rigorous evaluation, specific levels of theory have been recommended for achieving a balance between computational cost and accuracy. For instance, the B3PW91 functional combined with the 6-311G(2df,p) basis set has been identified as a reliable method for predicting both the geometries and energetics of organoselenium compounds. nih.govacs.org Such validated models are crucial for simulating complex processes, including the catalytic cycles of glutathione (B108866) peroxidase (GPx) mimics, where diselenide intermediates play a key role. dal.ca

The insights gained from these computational models extend to understanding the electronic properties and reactivity of these compounds. nih.govacs.org DFT calculations are used to determine key quantum chemical parameters that describe the stability and reactivity profiles of newly synthesized organoselenium molecules. mdpi.comacs.org These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative basis for predicting molecular behavior. mdpi.com

Interactive Data Tables

The following tables summarize the findings from computational studies on organoselenium compounds, illustrating the evaluation of different methods and the types of data generated.

Table 1: Evaluation of Computational Methods for Organoselenium Compounds This table presents a summary of findings from studies that assessed the performance of various DFT methods and basis sets for predicting the properties of organoselenium compounds.

| Method/Basis Set | Property Evaluated | Performance Summary | Reference |

| B3LYP / Various Pople Sets | Geometries, Bond Dissociation Energies | Evaluated for performance against experimental and QCISD data. | nih.gov |

| B3PW91 / Various Pople Sets | Geometries, Bond Dissociation Energies | Evaluated for performance against experimental and QCISD data. | nih.gov |

| B3PW91 / 6-311G(2df,p) | Geometries, Energetics | Recommended as a reliable and accurate procedure. | nih.govacs.org |

| B3LYP / 6-31G(d,p) | Structural and Electronic Properties | Used for geometry optimization and to match experimental UV-vis data for NHC-Se compounds. | acs.org |

| Nine DFT Methods / Thirteen Basis Sets | Geometries, Bond Dissociation Energies | Systematically examined to determine the best methodology for studying GPx mimics. | dal.ca |

Table 2: Calculated Electronic and Reactivity Parameters for Model Organoselenium Compounds This table showcases key quantum chemical parameters calculated using DFT (B3LYP/6-311G(d,p)) for a series of model organoselenium compounds. These parameters help in understanding the electronic structure and chemical reactivity. Data is derived from studies on organoselenium-based succinanilic and maleanilic derivatives. mdpi.com

| Parameter | Description | Compound 9 | Compound 10 | Compound 11 | Compound 12 |

| EHOMO (eV) | Highest Occupied Molecular Orbital Energy | -6.21 | -6.32 | -6.37 | -6.45 |

| ELUMO (eV) | Lowest Unoccupied Molecular Orbital Energy | -1.97 | -2.11 | -2.15 | -2.25 |

| Energy Gap (ΔE, eV) | ELUMO - EHOMO | 4.24 | 4.21 | 4.22 | 4.20 |

| Ionization Potential (I.P., eV) | -EHOMO | 6.21 | 6.32 | 6.37 | 6.45 |

| Electron Affinity (E.A., eV) | -ELUMO | 1.97 | 2.11 | 2.15 | 2.25 |

| Electronegativity (χ, eV) | (I.P. + E.A.) / 2 | 4.09 | 4.22 | 4.26 | 4.35 |

| Chemical Hardness (η, eV) | (I.P. - E.A.) / 2 | 2.12 | 2.11 | 2.11 | 2.10 |

| Chemical Softness (σ, eV-1) | 1 / η | 0.47 | 0.47 | 0.47 | 0.48 |

| Electrophilicity Index (ω, eV) | χ2 / (2η) | 3.94 | 4.22 | 4.30 | 4.51 |

Advanced Materials Science Perspectives for Diselenide, Di 3 Butynyl Scaffolds

Integration into Polymeric Materials

The dual functionality of Diselenide, di-3-butynyl allows for its seamless integration into polymeric structures, offering pathways to modify existing polymers or to create entirely new macromolecular designs. The terminal alkyne groups serve as handles for efficient covalent linkage, while the diselenide core imparts unique chemical properties to the resulting material.

Modification of Polymer Backbones and Side-Chains via Alkynyl Functionalization

The terminal alkyne moieties of this compound are prime candidates for participating in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. These reactions provide a powerful toolkit for grafting the diselenide unit onto polymer backbones or side chains.

For instance, polymers bearing azide (B81097) functional groups can be readily modified with this compound to introduce the diselenide linkage at predetermined locations. Similarly, polymers with thiol groups can react with the alkyne ends, a process that can be triggered by UV light, to form cross-linked networks. nih.govresearchgate.net This functionalization strategy allows for the precise incorporation of redox-responsive sites into a wide range of pre-existing polymer systems, thereby altering their chemical and physical properties.

Research into alkyne-functionalized polyesters demonstrates the utility of thiol-yne chemistry for creating cross-linked elastomers. nih.govresearchgate.net By adapting this methodology, this compound can act as a cross-linker for thiol-containing polymers, yielding materials with diselenide bonds at the cross-linking points. The mechanical properties of such materials can be tuned by varying the concentration of the cross-linker, as illustrated in the table below, which is based on data from analogous thiol-yne systems.

Table 1: Representative Mechanical Properties of Thiol-Yne Cross-Linked Polymers

| Cross-linker to Alkyne Molar Ratio | Young's Modulus (kPa) | Yield Strain (%) |

|---|---|---|

| 0.5x | 150 ± 20 | 35 ± 5 |

| 1.0x | 250 ± 30 | 45 ± 5 |

| 2.0x | 400 ± 40 | 55 ± 6 |

This table is representative of how mechanical properties can be tuned in thiol-yne cross-linked systems. The data is illustrative for a system cross-linked with this compound.

Development of Advanced Macromolecular Architectures with Selenium Functionality

Beyond modifying existing polymers, the bifunctional nature of this compound makes it an ideal monomer for constructing novel macromolecular architectures from the ground up. A significant advancement in this area is the development of "diselenide–yne polymerization." rsc.org This catalyst-free polymerization can be initiated by blue light, proceeding with 100% atom efficiency to create selenium-containing hyperbranched polymers (Se-HBPs). rsc.org

In this process, the diselenide bond and the alkyne groups react to form highly branched, three-dimensional structures. These hyperbranched polymers possess unique characteristics such as high solubility, low viscosity, and a high density of functional groups. researchgate.net The molecular weight and terminal groups of the resulting Se-HBPs can be precisely controlled, allowing for the tailoring of their properties for specific applications. rsc.org For example, amphipathic Se-HBPs created through this method can self-assemble into nanoparticles that exhibit oxidation-responsive behavior. rsc.org

Furthermore, protocols utilizing the ring-opening of selenolactones followed by oxidative coupling can produce a variety of polymer architectures, including linear, branched, and cross-linked networks containing diselenide bonds. core.ac.uk While this method uses a different starting material, it demonstrates the versatility of the diselenide bond in forming complex polymer structures whose molecular weights can be controlled by reactant stoichiometry. core.ac.uk

Precursors for Novel Chalcogenide-Containing Organic Materials

Organoselenium compounds, particularly those containing unsaturated carbon-carbon bonds, are valuable precursors for synthesizing advanced organic materials. This compound serves as a building block for chalcogenide-containing materials with interesting electronic and optical properties.

Synthesis of Functional Organic Semiconductors and Conductors

The reaction of organic diselenides with acetylenes (alkynes) is a known strategy for creating selenium-containing heterocycles, such as selenophenes. nih.govmdpi.com These heterocyclic compounds are analogues of thiophenes and are of great interest for their potential as organic semiconductors. The synthesis can be promoted by various catalysts or mediators, leading to the cyclization of the alkynyl units with the selenium atoms. mdpi.com

The specific structure of this compound, with its two butynyl groups, could potentially lead to the formation of complex di(selenophen-3-yl)diselenides or other unique selenium heterocycles under appropriate reaction conditions. nih.gov The electronic properties of the resulting materials are highly dependent on their molecular structure, including the degree of conjugation and intermolecular packing, which can be influenced by the substituents on the heterocyclic rings.

Applications in Photonic and Electronic Device Development

Materials derived from this compound, such as polyselenophenes or other selenium-containing conjugated polymers, have potential applications in electronic and photonic devices. Selenium-containing polymers are known to exhibit high refractive indices, a desirable property for optical materials used in lenses and coatings. mdpi.com For example, incorporating selenium into polyimide structures can significantly increase their refractive index. mdpi.com

Furthermore, the semiconducting nature of selenium-containing organic materials makes them candidates for the active layer in various electronic devices. Indium selenide (B1212193) (InSe), an inorganic chalcogenide, is noted for its high charge carrier mobility and excellent ON/OFF ratios in field-effect transistors. mdpi.comresearchgate.net While organic analogues have different mechanisms of charge transport, the inherent properties of selenium suggest that organic semiconductors derived from this compound could be valuable for applications in flexible electronics, photodetectors, and solar cells. mdpi.comresearchgate.net

Design of Responsive Materials Incorporating Organoselenium Units

A key feature of the diselenide bond (Se-Se) is its dynamic covalent nature. It has a lower bond dissociation energy (172 kJ/mol) compared to a disulfide bond (S-S, 240 kJ/mol) or a carbon-carbon bond (C-C, 348 kJ/mol), making it susceptible to cleavage and reformation under specific stimuli. This property is central to the design of responsive or "smart" materials.

Materials incorporating the this compound scaffold can be designed to respond to various external triggers:

Redox Stimuli: The diselenide bond can be readily cleaved by reducing agents (e.g., dithiothreitol, sodium borohydride) and reformed by oxidizing agents (e.g., hydrogen peroxide, exposure to air). core.ac.uk This reversible chemistry allows for the development of degradable polymers for drug delivery, self-healing materials, and recyclable thermosets. nih.gov

Light Stimuli: The Se-Se bond can be cleaved by exposure to specific wavelengths of light, such as UV irradiation. This enables the fabrication of photodegradable polymers or materials that change their shape or properties upon illumination. researchgate.net For example, introducing diselenide bonds into a polymer film can allow for light-induced stress relaxation, enabling the creation of complex 3D patterns. researchgate.net

Thermal Stimuli: Some selenium-containing materials exhibit thermally responsive behavior. For example, covalent adaptable networks based on the transalkylation of selenonium salts (derived from selenides) can show self-healing and reprocessing capabilities at elevated temperatures. researchgate.netresearchgate.net

The integration of this compound into polymer networks creates materials with built-in trigger points. For instance, a cross-linked polymer using this molecule could be degraded into smaller, soluble fragments upon exposure to a reducing agent, and potentially re-formed upon oxidation. This responsiveness is critical for applications ranging from controlled-release systems to reprocessable and self-healing materials. core.ac.ukdntb.gov.ua

Q & A

Basic: What synthetic protocols are recommended for producing di-3-butynyl diselenide with high purity in laboratory settings?

Methodological Answer:

Di-3-butynyl diselenide synthesis typically involves nucleophilic substitution or oxidative coupling reactions. For example, selenol intermediates can be generated via reduction of selenocyanate precursors using sodium borohydride, followed by oxidation with hydrogen peroxide to form diselenide bonds . Key steps include:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the diselenide.

- Validation : Confirm purity via -NMR (aromatic proton shifts at 7.1–7.5 δ for diselenides vs. 7.4–7.8 δ for seleninic acids) and -NMR for selenium connectivity .

- Yield Optimization : Control reaction stoichiometry (e.g., 1:1.2 ratio of selenol to oxidant) to minimize byproducts like seleninic acids .

Basic: How does the redox stability of di-3-butynyl diselenide compare to disulfide analogs under physiological conditions?

Methodological Answer:

Diselenides exhibit superior redox stability compared to disulfides due to lower bond dissociation energy (Se–Se: ~172 kJ/mol vs. S–S: ~240 kJ/mol) and resistance to cellular reductants like glutathione . Experimental validation includes:

- Cyclic Voltammetry : Measure redox potentials; diselenides show higher oxidation resistance (e.g., +0.25 V vs. Ag/AgCl) .

- Reductive Challenge Tests : Incubate with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP); diselenides retain >80% integrity after 24 hours, while disulfides degrade >50% .

Advanced: What spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in diselenide-containing compounds?

Methodological Answer:

- X-Ray Crystallography : Resolves Se–Se bond geometry (e.g., bond lengths ~2.34 Å) and zwitterionic configurations (e.g., 3-HDPSe-DIM in ) .

- Solid-State NMR : -NMR distinguishes crystalline vs. amorphous phases (chemical shifts: 250–450 ppm for diselenides) .

- UV-Vis Spectroscopy : Monitor diselenide bond cleavage kinetics (absorbance at 260–280 nm for selenium intermediates) .

Advanced: How can researchers reconcile contradictory data on diselenide bond stability across different redox environments?

Methodological Answer:

Contradictions often arise from solvent polarity, pH, or competing redox agents. Mitigation strategies include:

- Controlled Redox Buffers : Use standardized systems (e.g., glutathione/glutathione disulfide ratios) to mimic physiological conditions .

- In Situ Monitoring : Employ stopped-flow spectroscopy to track diselenide reduction kinetics in real time .

- Computational Modeling : Density Functional Theory (DFT) calculates bond dissociation energies under varied conditions (e.g., solvent dielectric constant effects) .

Advanced: What methodologies optimize the integration of diselenides into optoelectronic materials without compromising charge transport properties?

Methodological Answer:

- Electrodeposition : Fabricate thin films (e.g., copper indium diselenide) using potentiostatic control (-0.4 V vs. Ag/AgCl) to ensure stoichiometric Se incorporation .

- Doping Strategies : Introduce Lewis acids (e.g., tin chloride) to modulate p-type conductivity in palladium diselenide; monitor via Hall effect measurements .

- Bandgap Engineering : Adjust selenium content via chemical vapor deposition (CVD) to achieve target bandgaps (e.g., 1.0–1.5 eV for photovoltaic absorption) .

Advanced: How can diselenide bonds enhance protein engineering applications compared to disulfides?

Methodological Answer:

Diselenide bonds improve foldability and redox resilience in proteins:

- Rational Design : Substitute cysteine pairs with selenocysteine (Sec) using recoded bacterial strains (e.g., T7 Shuffle Express cells) .

- Structural Validation : Cryo-EM or X-ray crystallography confirms correct Sec–Sec bonding (e.g., Se-insulin PDB 6H3M) .

- Functional Assays : Test resistance to reducing environments (e.g., 10 mM DTT) and thermal stability (differential scanning calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.